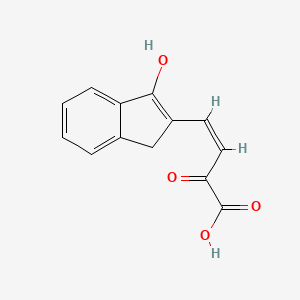

2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

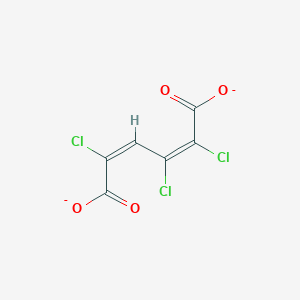

2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid is a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a 2-butenoic acid.

Scientific Research Applications

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids, a class to which 2-hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene) but-2-enoic acid belongs, are extensively used in various cosmetic and therapeutic formulations. They are recognized for providing a multitude of skin benefits. These acids are key ingredients in products aimed at treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of these acids, however, are not fully understood and require further clarification. Their influence on melanogenesis and tanning, alongside the contribution of cosmetic vehicles in these processes, are areas of particular interest and ongoing research (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids, a category closely related to the compound , have been a subject of significant research. Structural features like the presence of an unsaturated bond in the side chain, modifications in the aromatic ring, and alterations in the carboxylic function (e.g., esterification, amidation) are crucial for their antioxidant activity. The presence of a catechol moiety is particularly important, indicating the substantial role of structure-activity relationships in understanding and enhancing the antioxidant capabilities of these compounds (Razzaghi-Asl et al., 2013).

Implications in Neurodegenerative Diseases

The compound has been implicated in the study of neurodegenerative diseases like Alzheimer's. 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation and structurally similar to the compound , is found in elevated levels in mild cognitive impairment (MCI) conditions, suggesting that lipid peroxidation is an early event in the pathophysiology of neurodegenerative diseases. This points towards the potential of pharmacological intervention targeting lipid peroxidation in the early stages of such diseases as a therapeutic strategy (Butterfield et al., 2006).

Signal Molecule in Cellular Functions

Interestingly, compounds like 4-Hydroxy-2,3-nonenal (HNE), which bear resemblance to this compound, are not just markers of oxidative stress but also act as signal molecules. They have been shown to influence critical biological events such as chemotaxis, signal transduction, gene expression, cell proliferation, and cell differentiation. This dual role as a toxic agent under oxidative stress and a signaling molecule under normal or specific pathological conditions opens up avenues for in-depth research into the biological and therapeutic implications of such compounds (Dianzani, Barrera, & Parola, 1999).

properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

(Z)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C13H10O4/c14-11(13(16)17)6-5-9-7-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,16,17)/b6-5- |

InChI Key |

TZHPVCGDTIPJKU-WAYWQWQTSA-N |

Isomeric SMILES |

C1C2=CC=CC=C2C(=C1/C=C\C(=O)C(=O)O)O |

Canonical SMILES |

C1C2=CC=CC=C2C(=C1C=CC(=O)C(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride](/img/structure/B1242109.png)

![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)

![(2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1242115.png)

![TG(16:0/16:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242123.png)

![6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1242127.png)